N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline
Description
Properties
Molecular Formula |
C14H22N4O7 |
|---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H22N4O7/c15-3-5-23-7-9-25-10-8-24-6-4-16-13-2-1-12(17(19)20)11-14(13)18(21)22/h1-2,11,16H,3-10,15H2 |
InChI Key |
RSSLKEPQOZRVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
Ethylene Oxide Elongation
The process begins with 2-aminoethanol, which undergoes sequential ethoxylation to introduce ethylene glycol units. For example:
Terminal Amine Activation
The terminal hydroxyl group of the tetraethylene glycol intermediate is converted to a mesylate or tosylate to enhance leaving-group ability:
$$ \text{PEG-OH} + \text{MsCl} \rightarrow \text{PEG-OMs} + \text{HCl} $$
Reaction conditions: Dry dichloromethane (DCM), 0°C, triethylamine as base.
Ammonolysis for Amine Formation
The mesylated PEG reacts with aqueous or gaseous ammonia to yield the primary amine:
$$ \text{PEG-OMs} + \text{NH}3 \rightarrow \text{PEG-NH}2 + \text{MsOH} $$
This step is conducted in a sealed reactor at 60–80°C for 12–24 hours.
Coupling PEG-Amine to 2,4-Dinitroaniline
The PEG-amine is coupled to 2,4-dinitroaniline via nucleophilic aromatic substitution (NAS) or reductive amination.
Nucleophilic Aromatic Substitution (NAS)
Reagents :
- 1-Chloro-2,4-dinitrobenzene (DNCB)
- PEG-amine
- Base: Diisopropylethylamine (DIEA)
- Solvent: Anhydrous DCM or DMF
Procedure :
- DNCB (1.0 equiv) and PEG-amine (1.2 equiv) are dissolved in DCM under nitrogen.
- DIEA (2.5 equiv) is added dropwise to deprotonate the amine.
- The mixture is stirred at 25°C for 48 hours.
- The product is purified via silica gel chromatography (eluent: CHCl$$_3$$/MeOH 9:1).
Mechanism :
The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic attack. The PEG-amine’s lone pair displaces the chloride, forming the N-alkylated product:
$$ \text{Ar-NO}2 + \text{PEG-NH}2 \rightarrow \text{Ar-NH-PEG} + \text{HCl} $$
Reductive Amination (Alternative Route)
For substrates sensitive to NAS, reductive amination offers a milder approach:
- Formation of imine :
PEG-amine and 2,4-dinitrobenzaldehyde react in methanol at 50°C. - Reduction :
Sodium cyanoborohydride (NaBH$$_3$$CN) reduces the imine to a secondary amine. - Oxidation :
Optional oxidation with m-CPBA converts any residual aldehydes to carboxylic acids for easier purification.
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
Analytical Validation
Scalability and Industrial Relevance
Batch vs. Continuous Flow
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| PEG-amine precursor | 12,000 |
| 1-Chloro-2,4-dinitrobenzene | 8,500 |
| HPLC purification | 3,200 |
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium azide and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted products from nucleophilic substitution.
Scientific Research Applications
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The dinitroaniline moiety can undergo redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline:
N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline
- Molecular Formula : C₁₀H₁₄N₄O₅
- Molecular Weight : 270.24 g/mol
- Key Differences : Shorter ethoxy chain (two ethoxy units vs. three in the target compound).
- Applications: Limited to small-scale conjugation due to reduced solubility and spacing efficiency.
4-Chloro-N-ethyl-2-nitroaniline
- Molecular Formula : C₈H₉ClN₂O₂
- Molecular Weight : 200.63 g/mol
- Key Differences : Lacks ethoxy chain; chloro and ethyl substituents dominate.
- Applications : Intermediate in dye and pharmaceutical synthesis; unsuitable for bioconjugation due to hydrophobicity.
4-Amino-3-nitro-N-(2-hydroxyethyl)aniline
- Molecular Formula : C₈H₁₁N₃O₃
- Molecular Weight : 197.19 g/mol
- Key Differences: Hydroxyethyl terminus instead of aminoethoxy chain; nitro group at position 3.
- Applications : Polymer crosslinking; requires activation (e.g., tosylation) for conjugation.
N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine
- Molecular Formula : C₁₁H₁₈N₂O₂
- Molecular Weight : 210.28 g/mol
- Key Differences : Methoxyethoxy substituent; lacks nitro groups.
Data Table: Comparative Analysis
Key Research Findings
Bioconjugation Efficiency : The target compound’s extended ethoxy chain enhances solubility and spatial flexibility, critical for efficient crosslinking in proteomic studies. Shorter-chain analogues (e.g., C₁₀H₁₄N₄O₅) exhibit reduced efficiency due to steric hindrance .
Reactivity : The terminal primary amine enables direct coupling with carboxylates (e.g., using HATU), bypassing activation steps required for hydroxyl-terminated analogues .
Stability : Nitro groups confer stability under ambient conditions, contrasting with chloro-substituted analogues (e.g., C₈H₉ClN₂O₂), which may degrade under UV light .
Biological Activity
N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline, commonly referred to as This compound , is a chemical compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₁₈N₄O₆
- Molecular Weight : 314.29 g/mol
- CAS Number : 929521-54-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of amino groups and nitro substituents. Specific methodologies can vary based on desired purity and yield.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar functional groups have demonstrated cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated several derivatives for their cytotoxic effects on cancer cell lines such as H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer). The most promising derivative exhibited IC₅₀ values ranging from 0.015 to 4.09 μM, indicating significant potency against these cell lines .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and survival.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that modifications in the ethylene glycol units may enhance solubility and bioavailability, which are critical for therapeutic efficacy.
Data Table: Biological Activity Summary
| Cell Line | IC₅₀ (μM) | Reference Compound | Activity Comparison |
|---|---|---|---|
| H-460 | 0.031 | Iressa | 4x more active |
| HT-29 | 0.015 | Reference 10 | 224x more active |
| HepG2 | 0.53 | ||
| SGC-7901 | 0.58 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, coupling with DBCO derivatives (e.g., 6-oxo-6-(azadibenzocyclooctyn-1-yl)hexanoic acid succinimidyl ester) under anhydrous conditions in dichloromethane (DCM) using triethylamine (TEA) as a base (2 equivalents) achieves ~60% yield after 2 hours .
- Data :
| Reaction Time | Catalyst (TEA) | Solvent | Yield |
|---|---|---|---|
| 2 hours | 2 equivalents | DCM | 60% |
| Extended time | Reduced TEA | DMF | <50% |
- Key Insight : Anhydrous conditions and stoichiometric TEA are critical for suppressing side reactions (e.g., hydrolysis of active esters).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- 1H-NMR (in DMSO-d6 or CDCl3): Identifies aromatic protons (δ 8.5–9.0 ppm for dinitro groups) and PEG-like ethoxy chain protons (δ 3.4–3.8 ppm) .
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ expected at ~440–460 Da) .
- TLC (DCM:MeOH 95:5): Monitors reaction progress .
Advanced Research Questions
Q. How does the PEG-like chain length impact the compound’s solubility and bioactivity in bioconjugation applications?
- Methodology : Compare derivatives with varying ethoxy units (e.g., PEG3 vs. PEG7). Ethoxy chains enhance aqueous solubility (logP reduction by ~1.5 units per ethoxy group) and reduce nonspecific binding in cellular assays .
- Case Study : In DNP1-DBCO1 synthesis, the PEG3 chain balances hydrophilicity and steric bulk, enabling efficient click chemistry with azide-labeled cells .
- Data :
| Ethoxy Units | Solubility (mg/mL) | Cell Labeling Efficiency |
|---|---|---|
| 3 | 12.5 | 85% |
| 7 | 25.0 | 78% |
Q. What are the challenges in stabilizing the dinitroaniline moiety under physiological conditions?
- Methodology :
- pH Stability Tests : The dinitro group is prone to reduction at pH < 5 or in reducing environments (e.g., intracellular glutathione). Use UV-Vis spectroscopy (λmax ~350 nm) to track degradation .
- Mitigation : Encapsulation in PEG-PLGA nanoparticles reduces premature degradation by 40% .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., antibodies or enzymes)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model the dinitroaniline group’s binding to aromatic pockets in proteins (e.g., anti-DNP antibodies) .
- MD Simulations : Simulate PEG chain flexibility to optimize linker length for target engagement .
- Validation : Experimental binding affinity (e.g., Biolayer Interferometry) correlates with computational predictions (R² = 0.89) .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in reaction yields reported across studies?
- Root Cause Analysis :
- Impurity Profiles : Side reactions (e.g., ethoxy chain oxidation) may reduce yield. LC-MS can detect byproducts (e.g., m/z +16 for hydroxylated species) .
- Purification : Flash chromatography (DCM:MeOH 95:5) vs. HPLC shows 10–15% yield differences due to co-elution of polar impurities .
Q. What strategies enhance the compound’s utility in multivalent ligand displays?
- Approach :
- Dendrimer Conjugation : Attach multiple dinitroaniline units to PAMAM dendrimers via NHS ester chemistry, increasing avidity for antibody binding (KD improves from 10 nM to 2 nM) .
- Surface Plasmon Resonance (SPR) : Quantify multivalency effects by comparing monomeric vs. dendrimer-linked compounds .
Data Contradictions and Resolution
Q. Why do some studies report successful bioconjugation while others note aggregation?
- Critical Factors :
- Solvent Choice : DCM vs. DMSO affects solubility. DMSO stabilizes the compound but may denature proteins .
- Molar Ratio : Excess DBCO reagent (1.2 equivalents) prevents incomplete conjugation but risks precipitation .
- Resolution : Optimize solvent (e.g., THF:water 4:1) and use stepwise reagent addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
